BenchChemオンラインストアへようこそ!

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

CDK4/CDK6 selectivity pyridine N-oxide bioisostere kinase inhibitor design

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034299-18-6) is a fluorinated pyrimidine–pyrrolidine hybrid bearing a pyridine N-oxide terminus. The compound falls within the broader class of pyrimidine-substituted pyrrolidine derivatives that have been claimed as acetyl‑CoA carboxylase (ACC) inhibitors for metabolic disorders , and its discrete N-oxide functionality distinguishes it from close-in analogs that terminate with benzonitrile, benzoate ester, or unoxidized pyridine rings.

Molecular Formula C16H17FN4O3
Molecular Weight 332.335
CAS No. 2034299-18-6
Cat. No. B2410840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
CAS2034299-18-6
Molecular FormulaC16H17FN4O3
Molecular Weight332.335
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-])F
InChIInChI=1S/C16H17FN4O3/c1-2-13-14(17)15(19-10-18-13)24-12-5-7-20(9-12)16(22)11-4-3-6-21(23)8-11/h3-4,6,8,10,12H,2,5,7,9H2,1H3
InChIKeyGXKYBQJZCBLGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide: Structural Profile and Procurement Relevance


3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034299-18-6) is a fluorinated pyrimidine–pyrrolidine hybrid bearing a pyridine N-oxide terminus [1]. The compound falls within the broader class of pyrimidine-substituted pyrrolidine derivatives that have been claimed as acetyl‑CoA carboxylase (ACC) inhibitors for metabolic disorders [2], and its discrete N-oxide functionality distinguishes it from close-in analogs that terminate with benzonitrile, benzoate ester, or unoxidized pyridine rings. The molecule is supplied primarily as a research intermediate for kinase‑targeted or ACC‑directed medicinal chemistry programs, with a molecular weight of 332.33 g mol⁻¹, an XLogP3 of 0.7, and a topological polar surface area (TPSA) of 80.8 Ų [1][3].

Why Generic Substitution of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide Is Not Advisable


Close structural analogs—those retaining the 6-ethyl-5-fluoropyrimidine‑pyrrolidine‑carbonyl scaffold but carrying a different terminal (hetero)aromatic group—cannot be assumed functionally interchangeable [1]. The pyridine N-oxide moiety significantly alters both electronic distribution and hydrogen‑bond acceptor capacity relative to, e.g., benzonitrile or methyl benzoate termini, leading to potentially divergent target selectivity, solubility, and metabolic stability profiles [2][3]. Published structure–activity relationship (SAR) work on pyridine N-oxide‑containing kinase inhibitor series has demonstrated that introduction of the N-oxide can recapitulate carboxylate‑type interactions while substantially improving kinase selectivity over closely related isoforms [3]. Therefore, procurement decisions must be based on explicit, quantitative comparisons of the N-oxide variant with its closest non‑oxidized or ester‑bearing analogs.

Head-to-Head and Class-Level Quantitative Evidence for Differentiating 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide


Pyridine N-Oxide Improves Kinase Selectivity Over Closely‑Related CDK Isoforms

In a systematic SAR study of ribociclib derivatives, replacement of the parent pyridine with pyridine N-oxide yielded compound 9a, which maintained comparable CDK4 inhibitory potency while achieving markedly greater selectivity over CDK6. This outcome provides class‑level precedent that the N-oxide group can be a key selectivity handle [1]. Compound 2034299-18-6 bears the same pyridine N-oxide terminus and is therefore expected to confer analogous selectivity advantages relative to non‑oxidized pyridine or benzonitrile‑terminated analogs.

CDK4/CDK6 selectivity pyridine N-oxide bioisostere kinase inhibitor design

Computed LogP Advantage of Pyridine N-Oxide Over Benzonitrile Analog

PubChem‑computed XLogP3 for 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is 0.7 [1]. In contrast, the direct benzonitrile analog (where pyridine N-oxide is replaced by benzonitrile) has an estimated XLogP3 of approximately 2.3 (calculated by replacing the N-oxide substructure with a –C≡N group using standard fragment‑based logP contributions; experimental data for the benzonitrile analog are not publicly available). A ΔlogP of ~1.6 log units indicates markedly higher aqueous solubility potential for the N-oxide compound, aligning with Lipinski guidelines for oral drug space.

logP physicochemical properties drug-likeness

Pyridine N-Oxide as a Non‑Classical Carboxylic Acid Bioisostere with Superior Metabolic Stability

Pyridine N-oxide has been validated as a charge‑neutral bioisostere for carboxylic acid groups in multiple kinase inhibitor programs (e.g., influenza PB2 inhibitors, Syk inhibitors). Unlike ester‑based analogs (e.g., the methyl benzoate derivative of the pyrrolidine‑pyrimidine scaffold, CAS 2034328‑47‑5), the N-oxide moiety is not susceptible to esterase‑mediated hydrolysis, providing potential metabolic stability advantages [1]. While direct microsomal stability head‑to‑head data for 2034299-18-6 are not available, the class‑level evidence suggests that replacing a labile ester with the N-oxide can extend compound half‑life in hepatocyte assays.

bioisostere metabolic stability carboxylic acid replacement

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Profile

The target compound displays a TPSA of 80.8 Ų and six hydrogen‑bond acceptor atoms [1]. The closest accessible comparator, the benzonitrile analog, is predicted to have a TPSA of approximately 60–70 Ų (nitrile contributes ~24 Ų vs. ~35 Ų for the N-oxide, based on standard fragment contributions). A TPSA ≤140 Ų is generally required for good oral absorption; the N-oxide sits well within this range while providing additional H‑bond acceptor capacity that may enhance target binding affinity.

TPSA permeability oral bioavailability prediction

Caveat: Absence of Direct Head‑to‑Head Biological Data

A thorough search of PubMed, PubChem BioAssay, patent documents, and major vendor technical datasheets failed to identify any primary research article or publicly deposited dataset that directly compares 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide with a named structural analog in a quantitative biochemical, cellular, or in vivo assay. All differentiation claims above are therefore based on class‑level inferences from structurally related pyridine N-oxide‑containing compounds and on computed/estimated physicochemical properties. Users requiring definitive comparative performance data for procurement decisions should request bespoke head‑to‑head profiling from the supplier or commission independent comparative assays.

data gap primary assay direct comparison

Optimal Research and Industrial Application Scenarios for 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide


Kinase Inhibitor Lead Generation Requiring Isoform Selectivity

Based on class‑level evidence that pyridine N-oxide can enhance CDK4/CDK6 selectivity [1], 2034299-18-6 is best deployed as a core scaffold in kinase inhibitor programs where isoform selectivity is a primary optimization goal. The N-oxide moiety provides an additional hydrogen‑bond acceptor that can exploit subtle differences in the ATP‑binding pocket across kinase family members.

Early‑Stage ADME Optimization for Low‑Solubility Chemical Series

With a computed XLogP3 of 0.7 and a TPSA of 80.8 Ų [2], this compound is positioned within favorable drug‑like property space. It is suitable for use in solubility‑limited chemical series where more lipophilic analogs (e.g., benzonitrile, XLogP3 ≈ 2.3) suffer from poor aqueous solubility or excessive protein binding.

Structure–Activity Relationship Expansion Around ACC Inhibitor Chemotypes

The compound belongs to the pyrimidine‑substituted pyrrolidine family claimed as ACC inhibitors in US 8,962,641 B2 [3]. It serves as a differentiated member of this chemotype for exploring the SAR of terminal heteroaryl groups in acetyl‑CoA carboxylase inhibition, particularly for metabolic disease programs (obesity, NASH, type 2 diabetes).

Bioisostere Evaluation for Carboxylic Acid‑Containing Leads

The pyridine N-oxide group is a recognized bioisostere for carboxylic acids [1]. Researchers seeking to replace a metabolically labile ester or an ionizable carboxylate in an existing lead series can use this compound to assess whether the N-oxide isostere retains target potency while improving permeability and metabolic stability.

Quote Request

Request a Quote for 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.